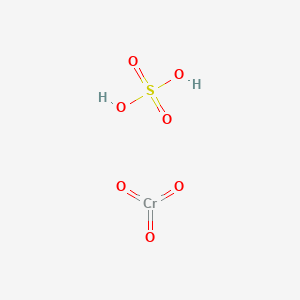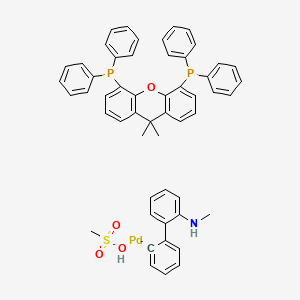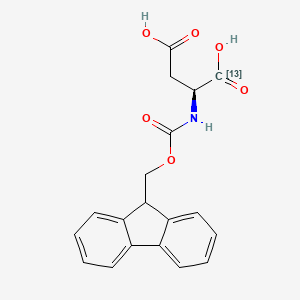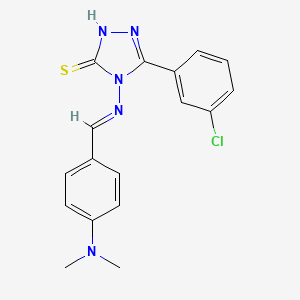![molecular formula C17H17ClN4O3 B12058483 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione CAS No. 326014-93-1](/img/structure/B12058483.png)
8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the xanthine chemical class. It is structurally related to theophylline and caffeine, and is known for its stimulant properties. This compound is often used in combination with other drugs for its physiological effects .
Preparation Methods
The synthesis of 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 8-chlorotheophylline with 4-ethylbenzoyl chloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular metabolism and its potential as a biochemical tool to modulate cellular processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the blockade of adenosine receptors, particularly the A2a receptor. By inhibiting these receptors, the compound prevents the usual inhibitory effects of adenosine on neuronal activity, leading to increased neuronal firing and stimulation . This mechanism is similar to that of caffeine and theophylline, which also block adenosine receptors .
Comparison with Similar Compounds
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the xanthine core. Similar compounds include:
Theophylline: A well-known stimulant used in the treatment of respiratory diseases.
Caffeine: A widely consumed stimulant found in coffee and tea.
8-chlorotheophylline: A related compound used in combination with diphenhydramine as an antiemetic.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacological profiles .
Properties
CAS No. |
326014-93-1 |
|---|---|
Molecular Formula |
C17H17ClN4O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8H,4,9H2,1-3H3 |
InChI Key |
WUSRBVLTFRWILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)

![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)





